1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride
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Overview
Description
1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C9H10ClF4N. It is known for its unique structural features, including the presence of both fluoro and trifluoromethyl groups on the phenyl ring. This compound is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride typically involves the reduction of 4-Fluoro-3-(trifluoromethyl)acetophenone. One common method includes the use of titanium tetraisopropoxide and ammonia in methanol, followed by reduction with sodium borohydride. The product is then purified by column chromatography and transformed into the hydrochloride salt using hydrochloric acid in diethyl ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and consistency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro or trifluoromethyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The presence of fluoro and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine
- ®-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride
- 1-(3-(Trifluoromethyl)phenyl)ethanamine
Uniqueness
1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring. This structural arrangement can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H10ClF4N |
---|---|
Molecular Weight |
243.63 g/mol |
IUPAC Name |
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H9F4N.ClH/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13;/h2-5H,14H2,1H3;1H |
InChI Key |
YOKKHXYABQEISA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)C(F)(F)F)N.Cl |
Origin of Product |
United States |
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